molecular formula C16H14O2 B394986 4-[(1-Phenylprop-2-enyl)oxy]benzaldehyde

4-[(1-Phenylprop-2-enyl)oxy]benzaldehyde

Cat. No.: B394986
M. Wt: 238.28g/mol
InChI Key: RDXSLMBOVLZRDC-UHFFFAOYSA-N
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Description

4-[(1-Phenylprop-2-enyl)oxy]benzaldehyde is a benzaldehyde derivative characterized by a propenyl phenyl ether substituent at the para position of the benzaldehyde core. This compound is of interest in organic synthesis due to its aldehyde functionality, which serves as a reactive site for nucleophilic additions or condensations, and its conjugated aromatic system, which may influence electronic properties. For instance, analogous compounds are utilized in coordination chemistry (e.g., dysprosium complexes) , pharmaceuticals , and as intermediates in total synthesis .

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28g/mol

IUPAC Name

4-(1-phenylprop-2-enoxy)benzaldehyde

InChI

InChI=1S/C16H14O2/c1-2-16(14-6-4-3-5-7-14)18-15-10-8-13(12-17)9-11-15/h2-12,16H,1H2

InChI Key

RDXSLMBOVLZRDC-UHFFFAOYSA-N

SMILES

C=CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C=O

Canonical SMILES

C=CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Core Structure

All compared compounds share the benzaldehyde backbone but differ in substituent groups, which critically alter their steric, electronic, and coordination properties.

Compound Substituent Group(s) Key Structural Features
4-[(1-Phenylprop-2-enyl)oxy]benzaldehyde Propenyl phenyl ether Conjugated propenyl group introduces steric bulk and potential π-π interactions .
4-{Phenyl[4-(6-phenyl-2,2'-bipyridin-4-yl)phenyl]amino}benzaldehyde Bipyridine-linked amino group Extended conjugation via bipyridine enhances electron delocalization, suitable for metal coordination.
4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxybenzaldehyde Pyrimidine-pyrazole heterocycle Heterocyclic substituent increases polarity and potential for hydrogen bonding.
Dysprosium(III) complex with dibenzaldehyde ligand Coordinated and uncoordinated oxybenzaldehyde groups Non-planar geometry in coordinated aldehyde (twist: 39.96°) vs. planarity in free ligand.

Electronic Effects

  • The propenyl phenyl ether in the target compound likely exhibits moderate electron-donating effects via resonance, similar to methoxy groups in 2,4-dimethoxymethyl(di-MOM)oxybenzaldehyde .
  • In contrast, the bipyridine-amino substituent in provides strong electron-withdrawing and π-accepting properties, enhancing reactivity toward electrophilic substitution.
  • The pyrimidine-pyrazole group in introduces mixed electronic effects (pyrimidine: electron-deficient; pyrazole: electron-rich), enabling diverse reactivity.

Reactivity and Stability

  • Aldehyde Reactivity : All compounds undergo nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Schiff base formation). Steric hindrance from the propenyl phenyl group in the target compound may slow reactions compared to less bulky analogs.

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